molecular formula C20H18FNO2 B2373612 N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-naphthamide CAS No. 1797337-93-9

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-naphthamide

Cat. No.: B2373612
CAS No.: 1797337-93-9
M. Wt: 323.367
InChI Key: AUZANDFRWAOSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-naphthamide, also known as FMeNan, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Scientific Research Applications

Transport and Luminescence Properties

The study by Tong et al. (2004) explored the effects of polar side groups, including methoxy and fluoro substitutions, on the transport and luminescence properties of a series of naphthyl phenylamine compounds. This research is relevant to understanding the electronic properties and potential applications of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-naphthamide in organic electronics, particularly in organic light-emitting diodes (OLEDs). The findings indicated that the hole mobilities of these compounds correlate with their dipole moments, affecting their performance in electronic devices (Tong et al., 2004).

Enhancing Solid-State Emission

Li et al. (2002) demonstrated how postfunctionalization of polythiophenes with various functional groups, including methoxyphenyl and fluorophenyl, can tune their optical properties and enhance solid-state emission. This research suggests potential applications of this compound in the development of high-performance polymeric materials for optoelectronic applications, as modifications to the polythiophene backbone can significantly affect their photophysical properties (Li et al., 2002).

Fluorogenic Aldehyde for Aldol Reaction Monitoring

Guo and Tanaka (2009) developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety that is useful for monitoring the progress of aldol reactions through fluorescence increase. This innovative approach could be adapted for studying reactions involving this compound, providing a powerful tool for real-time monitoring of reaction progress in organic synthesis (Guo & Tanaka, 2009).

Regiochemistry in Metalation Reactions

Ruzziconi et al. (2010) investigated the metalation of 2-heterosubstituted naphthalenes and found that the regiochemistry of these reactions can vary significantly depending on the substituents and reagents used. This research highlights the chemical versatility and reactivity of compounds structurally related to this compound, offering insights into regioselective synthesis strategies (Ruzziconi et al., 2010).

Applications in Fluorination Reactions

Stavber et al. (2004) reported selective and effective fluorination of various organic compounds using Selectfluor F-TEDA-BF4 in water, demonstrating the potential for introducing fluorine atoms into complex organic molecules. This methodology could be applied to the selective fluorination of this compound, expanding its utility in synthetic organic chemistry (Stavber et al., 2004).

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2/c1-24-19(15-8-4-9-16(21)12-15)13-22-20(23)18-11-5-7-14-6-2-3-10-17(14)18/h2-12,19H,13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZANDFRWAOSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.